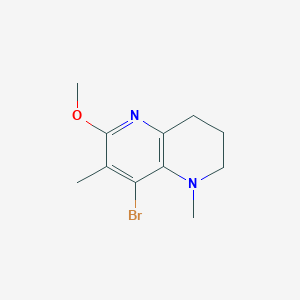

8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine

Description

Properties

IUPAC Name |

8-bromo-6-methoxy-1,7-dimethyl-3,4-dihydro-2H-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c1-7-9(12)10-8(13-11(7)15-3)5-4-6-14(10)2/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVXJNJJZDKQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCCN2C)N=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine is a derivative of the naphthyridine class of compounds, which have garnered attention due to their diverse biological activities. This compound possesses a molecular formula of and a molecular weight of approximately 271.15 g/mol . Research indicates that naphthyridine derivatives exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects .

Antimicrobial Activity

Naphthyridine derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that 8-bromo-6-methoxy derivatives possess potent antibacterial activity against various pathogens including drug-resistant strains. The introduction of bromine at the C-6 position enhances the antibacterial efficacy of these compounds .

Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives

Anticancer Activity

Research has highlighted the potential anticancer properties of naphthyridine derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the inhibition of specific protein kinases .

Case Study:

In a study evaluating the anticancer effects of naphthyridine derivatives, it was found that certain compounds exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of naphthyridine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with various biological targets:

- DNA Gyrase Inhibition: Some derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

- Cytokine Modulation: The compound may modulate the production of cytokines involved in inflammatory responses .

- Apoptosis Induction: Certain naphthyridine derivatives promote apoptosis in cancer cells through mitochondrial pathways .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. 8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine has been evaluated for its effectiveness against various bacterial strains. Studies have shown that modifications in the naphthyridine structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, research focusing on the inhibition of topoisomerases has highlighted the potential of this compound in targeting cancer cells effectively .

Neuroprotective Effects

Emerging studies suggest that naphthyridine derivatives may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which this compound may exert protective effects on neuronal cells .

Agrochemical Applications

Pesticide Development

The structural characteristics of this compound make it suitable for use in agrochemicals. Its potential as a pesticide is being explored due to its ability to disrupt insect hormonal systems. Research into its efficacy against pests can lead to the development of environmentally friendly pest control solutions .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its reactivity allows for the incorporation into copolymers that exhibit desirable thermal and mechanical properties. The versatility of naphthyridine derivatives in polymer synthesis is an area of ongoing research .

Case Studies

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are compared in Table 1.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents (Positions) | Purity | Price (USD) |

|---|---|---|---|---|---|---|

| 8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-THTN* | C₁₁H₁₅BrN₂O | 287.16 | Not explicitly listed | 8-Br, 6-OMe, 1-Me, 7-Me | N/A | N/A |

| 6-Methoxy-7-methyl-1,2,3,4-THTN | C₁₀H₁₄N₂O | 178.24 | 1820716-83-3 | 6-OMe, 7-Me | 95% | Inquire |

| 6-Bromo-1,2,3,4-THTN (1,7-naphthyridine) | C₈H₉BrN₂ | 213.08 | 1260666-49-6 | 6-Br | 95% | $804/g |

| 7-Bromo-1,2,3,4-THTN (1,5-naphthyridine) | C₈H₉BrN₂ | 213.08 | 1256787-10-6 | 7-Br | 95+% | Inquire |

| 6-Isopropoxy-8-methoxy-1,2,3,4-THTN | C₁₂H₁₈N₂O₂ | 222.28 | 1706461-91-7 | 6-OiPr, 8-OMe | In stock | $8/g |

*THTN = Tetrahydro-1,5-naphthyridine.

Key Observations :

- Substituent Effects: The bromine atom in 8-Bromo-6-methoxy-1,7-dimethyl-THTN increases molecular weight and reactivity compared to non-brominated analogs like 6-Methoxy-7-methyl-THTN. Methoxy groups enhance solubility, while methyl groups contribute to steric hindrance .

- Positional Isomerism : Bromine placement (e.g., 6-Br vs. 7-Br in 1,7- vs. 1,5-naphthyridines) affects electronic distribution and biological activity. For instance, 6-Bromo-1,7-naphthyridine (CAS 1260666-49-6) is priced higher than its positional isomer, reflecting synthetic complexity .

Pharmacological and Industrial Relevance

- 8-Bromo-6-methoxy-1,7-dimethyl-THTN: Potential applications in drug discovery due to its bromine atom, which facilitates further functionalization (e.g., Suzuki coupling). Similar compounds like 6-Methoxy-1,2,3,4-tetrahydro-β-carboline () exhibit serotonergic activity, suggesting possible CNS applications for brominated naphthyridines .

- Market Availability : Brominated naphthyridines (e.g., 6-Bromo-1,2,3,4-THTN) are commercially available but costly ($290–804/g), reflecting their niche use as intermediates .

Preparation Methods

General Synthetic Background on 1,5-Naphthyridines

1,5-Naphthyridines are bicyclic heterocycles composed of two pyridine rings fused in a 1,5-arrangement. Their synthesis commonly involves:

- Cyclization of substituted pyridine precursors with aliphatic or β-ketoester synthons.

- Condensation reactions followed by thermal cyclizations.

- Halogenation reactions for functionalization, including bromination.

- Use of catalysts such as iodine, sodium nitrite, or manganese oxides for oxidation steps.

- Employing reagents like Meldrum’s acid for introducing hydroxy or other substituents at specific positions.

- Modified Skraup-type reactions for introducing bromine substituents on the ring.

These methods have been refined over the last two decades, with various protocols optimized for different substitution patterns and functional groups on the 1,5-naphthyridine core.

Example Synthetic Route (Inferred)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting Material Preparation | 6-Methoxy-3-aminopyridine synthesis or procurement | Methoxy group at position 6 introduced |

| 2 | Condensation | Reaction with β-ketoester or diethyl methylenemalonate, montmorillonite K10 catalyst, reflux | Formation of Schiff base intermediate |

| 3 | Cyclization | Heat-assisted intramolecular cyclization in diphenyl ether or Dowtherm A | Formation of tetrahydro-1,5-naphthyridine ring |

| 4 | Methylation | Alkylation with methyl halides, cesium carbonate base | Introduction of methyl groups at N-1 and C-7 |

| 5 | Bromination | Bromine in acetic acid or N-bromosuccinimide (NBS) | Selective bromination at C-8 |

Research Findings and Yield Data

- The use of iodine as a catalyst in dioxane/water mixtures has been shown to be effective and recyclable for similar heterocyclic syntheses, providing good yields and reproducibility.

- Modified Skraup reactions using m-nitrobenzenesulfonate (m-NO2PhSO3Na) as oxidants have been reported to improve yields of brominated naphthyridines to around 45–50%.

- Bromination with NBS gives more controlled mono-brominated products suitable for further functionalization.

- Alkylation reactions using alkyl halides and cesium carbonate have been successful in producing N-alkylated derivatives in good yields.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Typical Yields |

|---|---|---|---|---|

| Cyclization of aminopyridines with β-ketoesters | 6-Methoxy-3-aminopyridine, β-ketoester, montmorillonite K10 | Reflux in diphenyl ether or Dowtherm A | Efficient ring formation, versatile | 50–70% |

| Bromination | Bromine in acetic acid or NBS | Room temp to reflux | Selective halogenation, mild conditions | 45–60% |

| Methylation (N-alkylation) | Methyl halides, Cs2CO3 | Mild base, organic solvent | High selectivity for N-methylation | 60–80% |

| Oxidative cyclization | Iodine catalyst in dioxane/water | Recyclable catalyst | Cost-effective, environmentally friendly | Up to 50% |

Additional Notes

- The tetrahydro nature of the compound indicates partial saturation of the naphthyridine ring, which may require specific hydrogenation or reduction steps post-cyclization.

- Late-stage functionalization strategies allow introduction of bromine after ring formation to improve regioselectivity.

- The methoxy group is generally introduced early in the synthesis to avoid complications during cyclization or halogenation.

Q & A

Q. What are the key synthetic routes for 8-Bromo-6-methoxy-1,7-dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine?

The synthesis of this compound typically involves multi-step strategies:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using palladium catalysts to introduce aryl/heteroaryl groups at the brominated position .

- Nucleophilic Substitution : Bromine at the 8-position can be replaced via SNAr (nucleophilic aromatic substitution) under basic conditions .

- Cyclization : Friedländer or related cyclization methods to construct the tetrahydro-1,5-naphthyridine core .

Q. Table 1: Example Reaction Conditions

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 60-85% | |

| SNAr Substitution | KOtBu, DMSO, 120°C | 45-70% | |

| Cyclization | AlCl₃, Toluene, Reflux | 50-75% |

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogenation of the tetrahydro ring .

- Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns .

- X-ray Crystallography : Resolves regiochemistry in complex analogs .

- HPLC-PDA : Assesses purity (>95% required for biological assays) .

Q. Table 2: Characterization Workflow

| Technique | Purpose | Example Data |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | Assign methoxy (δ 3.8-4.1 ppm) and methyl groups (δ 1.2-1.5 ppm) | |

| HRMS (ESI+) | Confirm [M+H]⁺ at m/z 311.04 (C₁₂H₁₅BrN₂O) |

Q. What are the primary research applications of this compound in medicinal chemistry?

- Enzyme Inhibition : Acts as a scaffold for kinase inhibitors (e.g., JAK2, EGFR) due to its planar aromatic system .

- Antimicrobial Studies : Bromine enhances halogen bonding with bacterial targets like DNA gyrase .

- Photochemical Probes : Methoxy and bromine groups enable fluorescence quenching studies .

Q. Table 3: Biological Activity Examples

| Target | Assay Type | IC₅₀/EC₅₀ Range | Reference |

|---|---|---|---|

| EGFR Kinase | ADP-Glo™ Assay | 0.8-2.3 µM | |

| E. coli Gyrase | DNA Supercoiling Assay | 12-25 µM |

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and regioselectivity in substitutions?

- Design of Experiments (DoE) : Screen solvents (DMF vs. THF), bases (KOtBu vs. NaH), and temperatures to minimize byproducts .

- Catalyst Screening : Pd-based catalysts (e.g., XPhos) enhance coupling efficiency with sterically hindered boronic acids .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) for SNAr substitutions .

Q. Table 4: Optimization Parameters

| Parameter | Impact on Yield/Selectivity | Optimal Condition |

|---|---|---|

| Solvent Polarity | Higher polarity increases SNAr rates | DMSO > DMF > THF |

| Catalyst Loading | >5 mol% Pd reduces side reactions | 2-3 mol% Pd(PPh₃)₄ |

Q. How can contradictory bioactivity data across analogs be resolved?

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., 8-Bromo vs. 8-Chloro derivatives) to identify critical pharmacophores .

- Computational Modeling : Docking studies (AutoDock Vina) reveal steric clashes or electronic mismatches in target binding pockets .

- Metabolic Stability Assays : Poor solubility or CYP450 interactions may explain discrepancies in in vivo vs. in vitro results .

Q. What mechanistic insights can be gained from isotopic labeling studies?

- ¹⁸O-Labeling : Track methoxy group stability under hydrolytic conditions (e.g., acidic tumor microenvironments) .

- Deuterium Exchange Mass Spec : Identify hydrogen bonding interactions in enzyme-inhibitor complexes .

Q. How does substituent positioning influence regioselectivity in electrophilic substitutions?

- Directing Effects : Methoxy at 6-position directs electrophiles to the 5- or 7-positions via resonance .

- Steric Hindrance : 1,7-Dimethyl groups block substitutions at adjacent carbons, favoring meta positions .

Q. Table 5: Substituent Effects on Reactivity

| Substituent | Preferred Reaction Site | Example Reaction |

|---|---|---|

| 6-Methoxy | C5 (para to OMe) | Nitration at C5 |

| 1,7-Dimethyl | C4 (sterically accessible) | Bromination at C4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.